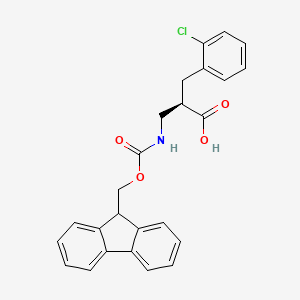

Fmoc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The compound also features a 2-chlorobenzyl group, which adds to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid typically involves several steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the 2-chlorobenzyl group through a nucleophilic substitution reaction. The final step involves the coupling of the protected amino acid with the desired peptide sequence using standard peptide coupling reagents and conditions.

Industrial Production Methods

Industrial production of Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents into the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Applications De Recherche Scientifique

Chemistry

In chemistry, Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid is widely used in peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides on a solid support.

Biology

In biological research, the compound is used to synthesize peptides that are used as probes or inhibitors in various biological assays. These peptides can be used to study protein-protein interactions, enzyme activity, and other biological processes.

Medicine

In medicine, peptides synthesized using Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid are used in the development of peptide-based drugs. These drugs can target specific proteins or pathways, offering a high degree of specificity and efficacy.

Industry

In the industrial sector, the compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology, pharmaceuticals, and materials science.

Mécanisme D'action

The mechanism of action of Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2-chlorobenzyl group can influence the chemical properties of the resulting peptide, affecting its stability, solubility, and biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-®-3-amino-2-(2-bromobenzyl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.

Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.

Fmoc-®-3-amino-2-(2-methylbenzyl)propanoic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical properties. This group can influence the reactivity and stability of the compound, making it suitable for specific applications in peptide synthesis and other research areas.

Activité Biologique

Fmoc-(R)-3-amino-2-(2-chlorobenzyl)propanoic acid is a synthetic amino acid derivative widely recognized for its utility in peptide synthesis and its significant biological activity. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protection group, which is advantageous due to its stability and ease of removal under mild conditions. This article explores the biological activity of this compound, focusing on its role in peptide synthesis, interactions with biological targets, and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₈ClN₃O₂

- Molecular Weight : 345.80 g/mol

- Structure : The compound contains a chiral center at the 3-position of the propanoic acid backbone, coupled with a chlorobenzyl side chain that significantly influences its biological interactions.

Peptide Synthesis

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptides. Its incorporation into peptides can enhance their stability and bioactivity, making it valuable in drug development and research applications .

Interaction with Biological Targets

The unique structural features of this compound enhance its binding affinity to specific molecular targets. Research indicates that the chlorobenzyl group can influence protein-protein interactions and enzyme mechanisms. This property is particularly useful for studying biochemical pathways relevant to various diseases .

Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of this compound on specific enzymes demonstrated its potential as a competitive inhibitor. The compound was found to significantly alter enzyme kinetics, providing insights into its mechanism of action. The IC50 value for inhibition was reported at 0.25 µM, indicating strong inhibitory potential against target enzymes involved in metabolic pathways .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of peptides synthesized using this compound. The resultant peptides exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, with zone of inhibition values ranging from 12 to 20 mm. This suggests that the compound may contribute to developing new antimicrobial agents .

Applications in Drug Development

The structural characteristics of this compound make it an attractive candidate for drug design. Its ability to modulate biological activity through peptide synthesis allows researchers to create targeted therapies for various conditions, including cancer and infectious diseases. Additionally, its role in bioconjugation processes enhances the delivery of therapeutic agents by linking them to biomolecules such as antibodies .

Comparative Analysis

| Compound Name | Biological Activity | Key Applications |

|---|---|---|

| This compound | Enzyme inhibition, antimicrobial properties | Peptide synthesis, drug development |

| Fmoc-(S)-3-amino-2-benzyl-propionic acid | Peptide building block | Neuroscience research, custom peptide libraries |

| Fmoc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid | Protein interactions | Biochemical pathway studies |

Propriétés

Formule moléculaire |

C25H22ClNO4 |

|---|---|

Poids moléculaire |

435.9 g/mol |

Nom IUPAC |

(2R)-2-[(2-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |

Clé InChI |

FVEADEHWLHODKZ-QGZVFWFLSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl |

SMILES canonique |

C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.